The synthesis of Cask-IN-1 involves several key steps that focus on optimizing its chemical structure for enhanced selectivity and potency against the CASK protein. While specific synthetic routes are not detailed in the provided literature, general approaches to synthesizing small-molecule inhibitors typically include:
Technical details regarding the specific synthetic pathways used for Cask-IN-1 may be found in specialized chemical literature or proprietary research documents.
Cask-IN-1's molecular structure is pivotal for its function as an inhibitor. Although detailed structural data specific to Cask-IN-1 is limited, compounds targeting similar kinases often feature:
Understanding the three-dimensional conformation of Cask-IN-1 would typically involve X-ray crystallography or nuclear magnetic resonance studies, which provide insights into how the compound interacts with its target protein.
Cask-IN-1 primarily functions through competitive inhibition of CASK activity. The chemical reactions involved can be summarized as follows:
Technical details regarding these interactions often require advanced biochemical assays such as enzyme kinetics studies to quantify inhibition effects.
The mechanism of action for Cask-IN-1 involves its binding affinity for the CASK protein, leading to:
Data supporting these mechanisms typically derive from cellular assays where changes in signaling pathways are monitored following treatment with Cask-IN-1.
While specific physical properties such as melting point or solubility are not provided in the available literature, general characteristics of similar small-molecule inhibitors may include:
Characterization studies would generally include assessments using techniques such as high-performance liquid chromatography and differential scanning calorimetry.
Cask-IN-1 has significant potential applications in scientific research:
Cask-IN-1 is a highly selective inhibitor of calcium/calmodulin-dependent serine protein kinase (CASK), exhibiting a dissociation constant (Kd) of 22 nM. This potency arises from its specific disruption of the CASK calmodulin kinase domain, which serves as a hub for multiple protein-protein interactions essential for synaptic scaffolding and signal transduction [5]. Unlike conventional kinase inhibitors that target catalytic ATP-binding pockets, Cask-IN-1 binds to a unique allosteric site within the N-lobe of the CASK calmodulin kinase domain. This binding induces conformational changes that prevent CASK from adopting its active-state configuration, thereby blocking its scaffolding functions without affecting its pseudokinase activity [6] [9].
High-resolution crystallographic studies reveal that Cask-IN-1 engages a hydrophobic pocket adjacent to the ATP-binding cleft of the CASK calmodulin kinase domain. The inhibitor’s dibromophenyl moiety forms van der Waals contacts with conserved residues (e.g., Val42, Leu48), while its urea linkage stabilizes the complex through hydrogen bonding with Arg28 (Table 1). This interaction rigidifies the αC-helix of CASK, preventing the conformational flexibility required for binding endogenous partners like Mint1 or Caskin1 [2] [9].
Table 1: Key Structural Interactions in the CASK-Cask-IN-1 Complex
| Cask-IN-1 Chemical Group | CASK Residue | Interaction Type |
|---|---|---|
| Dibromophenyl moiety | Val42, Leu48 | Hydrophobic |
| Urea linkage | Arg28 | Hydrogen bonding |
| Piperidine ring | Glu115 | Electrostatic |
Cask-IN-1 competitively displaces peptides containing the canonical ExIWVxR motif present in endogenous CASK ligands. For example:
Table 2: Affinity Changes in CASK Partners Induced by Cask-IN-1
| Endogenous Partner | Binding Motif | Basal Kd | Kd with Cask-IN-1 |
|---|---|---|---|
| Mint1 | EPIWVMRQ | 7.5 nM | >750 nM |
| Caskin1 | EEIWVLRK | 7.5 µM | >50 µM |
| TIAM1 | EEVIWVRRE | 10 µM | >100 µM |
The CASK-Mint1-Velis complex couples synaptic vesicle exocytosis to cell adhesion by tethering neurexins (via the CASK PDZ domain) to vesicular release machinery. Cask-IN-1 dissociates Mint1 from CASK by occupying the Mint1-binding groove in the CASK calmodulin kinase N-lobe. This prevents Velis recruitment, as Velis requires simultaneous binding to Mint1 and the L27 domain of CASK for stable tripartite assembly. Consequently, Cask-IN-1-treated neurons exhibit mislocalization of Velis proteins and reduced synaptic vesicle clustering at presynaptic active zones [3] [7] [10].
Caskin1 competes with Mint1 for the same binding site on the CASK calmodulin kinase domain, forming alternative CASK-Velis-Caskin1 complexes enriched in specific synapses (e.g., retinal ribbon synapses). Cask-IN-1 destabilizes these complexes by:
In retinal neurons, Cask-IN-1 exposure reduces colocalization of CASK and Caskin1 by 85% at postsynaptic densities, impairing actin cytoskeletal remodeling and synaptic stabilization. This effect is particularly pronounced in synapses lacking Mint1 expression, confirming pathway specificity [4] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6